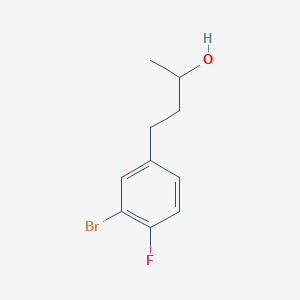
4-(3-Bromo-4-fluorophenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-4-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12BrFO It is a halogenated phenylbutanol derivative, characterized by the presence of both bromine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-fluorophenyl)butan-2-ol typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include:
Grignard Reaction: 3-bromo-4-fluorobenzaldehyde is reacted with a Grignard reagent such as butylmagnesium bromide in an anhydrous ether solvent.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-fluorophenyl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the halogen atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-(3-Bromo-4-fluorophenyl)butan-2-one or 4-(3-Bromo-4-fluorophenyl)butanal.
Reduction: 4-(3-Bromo-4-fluorophenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromo-4-fluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated phenyl derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)butan-2-ol depends on its specific application. In general, the compound may interact with biological targets through its halogenated phenyl group, which can influence molecular recognition and binding. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-4-chlorophenyl)butan-2-ol
- 4-(3-Bromo-4-methylphenyl)butan-2-ol
- 4-(3-Bromo-4-nitrophenyl)butan-2-ol
Uniqueness
4-(3-Bromo-4-fluorophenyl)butan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
4-(3-Bromo-4-fluorophenyl)butan-2-ol is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a bromo and a fluorine substituent on the phenyl ring, which are known to enhance biological activity through various mechanisms.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. The presence of halogen atoms in its structure is believed to enhance binding affinity due to increased lipophilicity and the ability to form hydrogen bonds.
Key Enzyme Targets:
- Cyclooxygenase (COX) : Known for its role in inflammation, compounds similar to this compound have shown moderate inhibition of COX enzymes, which is critical for anti-inflammatory drug development .
- Cholinesterases : Compounds with similar structures have demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative diseases .
| Enzyme | Inhibitory Activity |
|---|---|
| COX | Moderate |
| AChE | Varies (IC50 = 10.4 μM - 34.2 μM) |
| BChE | Varies (IC50 = 7.7 μM - 30.1 μM) |
Cytotoxicity
Studies have further explored the cytotoxic effects of this compound on cancer cell lines. For instance, it was evaluated against the MCF-7 breast cancer cell line, revealing promising results in inhibiting cell proliferation at certain concentrations.
Case Study Findings:
- MCF-7 Cell Line : In vitro assays indicated that this compound exhibited cytotoxicity with IC50 values ranging from 20 μM to 40 μM depending on the exposure time and concentration .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the chemical structure influence biological activity. The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's ability to interact with biological targets.
Key Observations:
- Halogen Substitution : The introduction of bromine and fluorine increases the lipophilicity and stability of the compound, improving its interaction with enzyme active sites.
- Hydroxyl Group Influence : The presence of hydroxyl groups can enhance solubility and bioavailability, further impacting biological efficacy .
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12BrFO/c1-7(13)2-3-8-4-5-10(12)9(11)6-8/h4-7,13H,2-3H2,1H3 |
InChI Key |
GZOYVWFVCUBEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















